1,1'-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium)
Description
1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features two tetrazolium rings connected by an oxydibenzene moiety, with tert-butyl groups attached to the tetrazolium rings.
Properties
Molecular Formula |
C22H28N8O+2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-tert-butyl-1-[4-[4-(3-tert-butyltetrazol-1-ium-1-yl)phenoxy]phenyl]tetrazol-1-ium |
InChI |
InChI=1S/C22H28N8O/c1-21(2,3)29-23-15-27(25-29)17-7-11-19(12-8-17)31-20-13-9-18(10-14-20)28-16-24-30(26-28)22(4,5)6/h7-16H,1-6H3/q+2 |
InChI Key |
CIKLTFHYQPWHSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1N=C[N+](=N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+]4=NN(N=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) typically involves the following steps:
Diazo Coupling: The initial step involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride).
Tetrazolium Formation: The resulting bis-formazans are treated with formaldehyde in the presence of perchloric acid in dioxane to form the tetrazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form verdazyl radicals, which are stable organic radicals.
Reduction: It can be reduced to form leuco bases, which are intermediates in the synthesis of verdazyl radicals.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazolium rings.
Common Reagents and Conditions
Oxidation: Formaldehyde in acidic medium followed by treatment with a base.
Reduction: Formaldehyde in basic medium.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
Verdazyl Radicals: Formed through oxidation.
Leuco Bases: Formed through reduction.
Substituted Tetrazolium Salts: Formed through nucleophilic substitution.
Scientific Research Applications
1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of verdazyl radicals, which are important in various chemical reactions and studies.
Biology: Employed in cell viability assays (e.g., MTT assay) to evaluate the cytotoxicity of compounds.
Medicine: Investigated for its potential antiviral, antifungal, and anticancer properties.
Industry: Used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) involves its ability to form stable radicals and interact with various molecular targets. The tetrazolium rings can undergo redox reactions, leading to the formation of verdazyl radicals. These radicals can interact with biological molecules, leading to various biological effects. The compound’s ability to form complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium): Similar in structure but with pyridinium rings instead of tetrazolium rings.
1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Similar in structure but with formazan groups instead of tetrazolium rings.
Uniqueness
1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) is unique due to its tetrazolium rings, which confer specific redox properties and the ability to form stable radicals. This makes it particularly useful in applications requiring stable radical formation and redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
